Cas no 36323-92-9 (2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one)

2-Chloro-1,9-dihydro-9-methyl-6H-purin-6-one is a purine derivative with significant utility in pharmaceutical and chemical research. This compound serves as a key intermediate in the synthesis of nucleoside analogs and other biologically active molecules. Its chloro and methyl substituents enhance reactivity, enabling selective modifications for targeted applications. The purine scaffold offers structural versatility, making it valuable for drug discovery, particularly in antiviral and anticancer agent development. High purity and stability under standard conditions ensure reliable performance in synthetic workflows. Its well-defined chemical properties facilitate precise control in reactions, supporting reproducible results in both academic and industrial settings.
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one structure
36323-92-9 structure
商品名:2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
CAS番号:36323-92-9
MF:C6H5N4OCl
メガワット:184.5831
CID:1111521
PubChem ID:135554428

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 化学的及び物理的性質

名前と識別子

    • 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
    • 2-chloro-9-methyl-3H-purin-6-one
    • SCHEMBL3427614
    • BS-17131
    • 2-CHLORO-9-METHYL-1H-PURIN-6-ONE
    • A913768
    • 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
    • DTXSID90189858
    • MFCD28145110
    • C74869
    • 2-chloro-9-methyl-6,9-dihydro-3H-purin-6-one
    • 2-chloro-9-methylhypoxanthine
    • 36323-92-9
    • AKOS027441701
    • 2-Chloro-9-methyl-3H-purin-6(9H)-one
    • 2-Chloro-9-methyl-9H-purin-6-ol
    • CS-0151152
    • AC-907/34104050
    • MDL: N/A
    • インチ: InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12)
    • InChIKey: GFDFINQSCGJTCD-UHFFFAOYSA-N
    • ほほえんだ: O=C1N=C(Cl)NC2=C1N=CN2C

計算された属性

  • せいみつぶんしりょう: 184.01535
  • どういたいしつりょう: 184.0151885g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • ふってん: 456.2°C at 760 mmHg
  • PSA: 59.28

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD587625-1g
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
1g
¥2950.0 2024-04-18
Chemenu
CM239985-250mg
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
250mg
$*** 2023-05-30
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD587625-100mg
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
100mg
¥590.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NU710-50mg
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
36323-92-9 95%
50mg
520.0CNY 2021-07-14
Chemenu
CM239985-5g
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
5g
$1496 2021-08-04
Alichem
A449040542-5g
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
5g
$2315.52 2023-09-02
Alichem
A449040542-10g
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
10g
$3316.50 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NU710-200mg
2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
36323-92-9 95%
200mg
1302.0CNY 2021-07-14
eNovation Chemicals LLC
Y1212441-1g
2-Chloro-9-methyl-3H-purin-6(9H)-one
36323-92-9 95%
1g
$550 2024-07-23
Aaron
AR007ATV-1g
6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl-
36323-92-9 95%
1g
$469.00 2025-02-12

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one 関連文献

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-oneに関する追加情報

Professional Introduction to 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one (CAS No. 36323-92-9)

2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one, identified by the Chemical Abstracts Service Number (CAS No.) 36323-92-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound belongs to the purine family, a class of nitrogen-containing organic compounds that are widely recognized for their biological importance and pharmacological applications. The structural framework of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one incorporates a chlorinated purine core, which makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The molecular structure of this compound features a six-membered aromatic ring fused with a pyrimidine moiety, with substitutions at the 2-position (chlorine atom) and 9-position (methyl group). This specific arrangement imparts unique reactivity patterns, making it a valuable building block in medicinal chemistry. The chlorine substituent at the 2-position enhances electrophilic aromatic substitution reactions, while the methyl group at the 9-position influences electronic properties and potential interactions with biological targets.

In recent years, 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one has garnered attention in academic and industrial research due to its role as a precursor in the development of novel therapeutic agents. Its purine scaffold is closely related to nucleobases found in DNA and RNA, suggesting potential applications in modulating nucleic acid metabolism or interacting with nucleic acid-binding proteins. This has sparked interest in exploring its derivatives as candidates for anticancer, antiviral, and anti-inflammatory therapies.

One of the most compelling aspects of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one is its utility in constructing more complex molecules through functional group transformations. For instance, the chlorine atom at the 2-position can be readily displaced by various nucleophiles under controlled conditions, allowing for the introduction of diverse substituents such as amines, thiols, or alcohols. Similarly, the methyl group at the 9-position can be modified through oxidation or reduction reactions to yield different functionalized purine derivatives.

Recent studies have highlighted the compound's relevance in the synthesis of kinase inhibitors, which are critical in targeted cancer therapies. Kinases are enzymes that play key roles in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing analogs of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one, researchers have been able to develop potent inhibitors that selectively target specific kinases. These inhibitors have shown promise in preclinical studies and are being evaluated for their efficacy and safety in clinical trials.

The versatility of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one extends beyond kinase inhibition. Its structural motif is also found in other therapeutic classes, including antiviral agents that exploit interactions with viral polymerases or anti-inflammatory drugs that modulate immune responses. The ability to modify its core structure allows chemists to fine-tune its pharmacological properties, optimizing potency, selectivity, and pharmacokinetic profiles.

In addition to its pharmaceutical applications, 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one has been explored in agrochemical research. Derivatives of this compound have demonstrated activity against certain plant pathogens and pests, offering potential as novel crop protection agents. This dual utility underscores its broad applicability across multiple domains of chemical biology.

The synthesis of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one itself is an area of active investigation. Researchers have developed efficient synthetic routes that leverage readily available starting materials and catalytic systems. These methods often involve multi-step sequences that include cyclization reactions to form the purine core followed by chlorination and methylation steps to introduce the characteristic substituents. Advances in synthetic methodologies have not only improved yields but also reduced environmental impact by minimizing waste generation.

The computational modeling of 2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one has also contributed significantly to understanding its reactivity and interactions with biological targets. Molecular dynamics simulations and quantum mechanical calculations help predict how this compound might bind to proteins or enzymes within cells. These insights are invaluable for rational drug design, enabling researchers to optimize molecular structures before conducting costly experimental trials.

As research continues to uncover new therapeutic opportunities, 2-chloro -1 , 9 -dihydro - - - - - - - - - - -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- ------methyl-- - - - - - - - - - ---purin-- ----one--- (CAS No.--36323---92---)---will undoubtedly remain---a---key intermediate---in---pharmaceutical development . Its unique structural features , combined with its synthetic accessibility , make it an indispensable tool for chemists striving to create innovative treatments for human diseases .

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:36323-92-9)2-chloro-1,9-dihydro-9-methyl-6H-Purin-6-one
A913768
清らかである:99%
はかる:1g
価格 ($):356.0